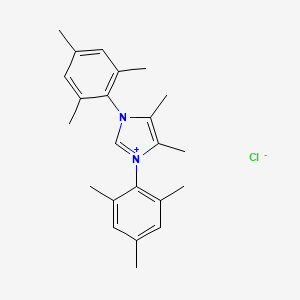

1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride

Description

Table 1: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Trigonal (R3c) |

| a-axis | 16.0535 Å |

| c-axis | 61.790 Å |

| N–C–N Bond Angle | 113.7° |

| C–N Bond Lengths | 1.297–1.307 Å |

| Dihedral Angle (Mesityl) | 34.6° (between mesityl planes) |

The mesityl substituents adopt a near-orthogonal orientation relative to the imidazolium plane, with dihedral angles of 82.0° and 88.5°. This arrangement minimizes steric clashes while enabling weak C–H⋯Cl interactions between the chloride anion and the cation’s aromatic protons.

Properties

IUPAC Name |

4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N2.ClH/c1-14-9-16(3)22(17(4)10-14)24-13-25(21(8)20(24)7)23-18(5)11-15(2)12-19(23)6;/h9-13H,1-8H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXHXYBTVBZMP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=[N+](C(=C2C)C)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Mesityl-Substituted Imidazole

This method involves the alkylation of mesitylimidazole derivatives. A representative protocol includes:

-

Reactants : Mesityl-substituted imidazole, methylating agent (e.g., methyl iodide or dimethyl sulfate).

-

Conditions : Polar aprotic solvents (e.g., THF or DMF), elevated temperatures (40–60°C), and inert atmospheres (N₂ or Ar).

-

Mechanism : Nucleophilic substitution at the imidazolium nitrogen, followed by chloride counterion incorporation.

Example Procedure (ChemicalBook) :

-

Dissolve mesitylimidazole in THF.

-

Add chloromethyl ethyl ether (1.04 g, 11 mmol) dropwise under N₂.

-

Stir at 40°C for 18 hours.

-

Precipitate with ethyl ether and isolate the product (yield unspecified).

Cyclization of Bisimine Precursors

A scalable method leveraging paraformaldehyde and HCl for imidazolium ring formation:

-

Reactants : N,N'-dimesitylbutane-2,3-diimine, paraformaldehyde, 4M HCl in dioxane.

-

Conditions : Ball-milling or solution-phase synthesis in ethyl acetate at 70°C.

Mechanosynthetic Protocol (RSC) :

-

Grind bisimine (1.00 eq) and paraformaldehyde (1.00 eq) in a zirconium oxide bowl.

-

Add 4M HCl in dioxane during milling.

-

Filter and wash with ethyl acetate to isolate the product (e.g., 55–84% yield for analogous compounds).

Solution-Phase Adaptation (PMC) :

-

Dissolve bisimine in ethyl acetate (7–10 mL/mmol).

-

Add paraformaldehyde and HCl at 70°C.

-

Achieve high yields (e.g., 90% for IPr·HCl).

Direct Imidazolium Salt Formation

A one-pot method combining glyoxal, mesitylaniline, and paraformaldehyde:

-

Reactants : 2,4,6-Trimethylaniline, glyoxal, paraformaldehyde, HCl.

-

Conditions : Methanol or THF at room temperature, followed by acid-mediated cyclization.

Procedure for IMes·HCl (RSC) :

-

Condense 2,4,6-trimethylaniline with glyoxal in methanol.

-

Add paraformaldehyde and HCl.

-

Stir for 48 hours, filter, and isolate (87% yield).

Comparative Analysis of Methods

Optimization Strategies

Chemical Reactions Analysis

1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloride ion can be substituted with other nucleophiles such as bromide or iodide under appropriate conditions.

Coupling Reactions: It is used as a ligand in metal-catalyzed coupling reactions, such as the Kumada reaction, where it facilitates the cross-coupling of aryl Grignards with aryl chlorides.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 340.88 g/mol. It features an imidazole ring with bulky mesityl groups at the 1 and 3 positions, enhancing its stability and reactivity. The presence of the chloride ion contributes to its solubility in various solvents, making it versatile for different chemical reactions.

Catalysis

Ligand in Metal-Catalyzed Reactions

1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride acts as a highly effective ligand in metal-catalyzed reactions, particularly in:

- Suzuki Coupling Reactions : This compound facilitates the formation of biaryls by coupling aryl halides with organoboranes. Its ability to stabilize metal centers enhances reaction efficiency and selectivity .

- Kumada Coupling Reactions : Similar to Suzuki reactions, it aids in the coupling of alkyl halides with organomagnesium reagents, demonstrating its versatility in forming carbon-carbon bonds.

Biological Applications

Anticancer Activity

Research has shown that derivatives of this compound can enhance the efficacy of certain metal complexes against cancer cells. The compound stabilizes metal ions that can induce apoptosis, offering potential for developing new cancer therapies .

Enzyme Inhibition

Studies indicate that derivatives based on this imidazolium salt can selectively inhibit carboxylesterases without affecting other enzymes like acetylcholinesterase. This specificity suggests therapeutic applications in treating diseases related to enzyme dysfunction .

Synthesis of Fine Chemicals

The compound is utilized in the synthesis of fine chemicals and advanced materials. Its role as a precursor or catalyst in various organic transformations allows for the production of complex molecules used in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is employed in creating polymers and advanced materials for electronic applications. Its stability and reactivity make it suitable for developing conductive polymers and other materials used in electronic devices.

Research Findings

The following table summarizes key research findings related to the applications of this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Catalytic Activity | Effective ligand in Suzuki and Kumada coupling reactions | Enhances yields and selectivity in organic synthesis |

| Anticancer Activity | Stabilizes metal complexes that induce apoptosis in cancer cells | Potential for new cancer therapies |

| Enzyme Inhibition | Selectively inhibits carboxylesterases without affecting other enzymes | Therapeutic applications targeting enzyme-related diseases |

| Material Science | Used in synthesizing advanced materials for electronics | Development of new conductive polymers |

Mechanism of Action

The mechanism of action of 1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride involves its role as a ligand in metal-catalyzed reactions. It coordinates with metal centers, stabilizing reactive intermediates and facilitating the formation of desired products. The mesityl groups provide steric hindrance, which can influence the selectivity and outcome of the reactions .

Comparison with Similar Compounds

Substituent Effects

IMes·HCl vs. IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride):

IMes·HCl features mesityl groups, while IPr·HCl employs 2,6-diisopropylphenyl groups. The latter introduces even greater steric bulk, which can enhance catalytic selectivity in crowded reaction environments. For example, in nickel-catalyzed silacyclobutane reactions, IMes·HCl exclusively produced silacycle 3aa , whereas IPr·HCl favored a different product under identical conditions .IMes·HCl vs. 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium chloride:

The dihydro derivative lacks methyl groups at the 4,5-positions, resulting in a saturated imidazolidinium core. This reduces aromaticity and alters electronic properties, affecting ligand donation capacity in metal complexes .

Bond Parameters

- N—C—N Bond Angles and C—N Bond Lengths:

IMes·HCl exhibits an N—C—N bond angle of 113.1°, slightly smaller than that of 1,3-dimesitylimidazolidinium tetrachloridogold(III) (113.9°), suggesting subtle electronic differences. Its C—N bond lengths (1.327 Å and 1.310 Å) are intermediate between single and double bonds, consistent with resonance stabilization in NHC precursors .

Reactivity and Catalytic Performance

Ligand Efficiency in Metal Complexes

- Gold Complexes: IMes·HCl-derived NHCs form stable gold(I) complexes, such as [bis(1,3-dimesityl-4,5-naphthoquino-imidazol-2-ylidene)-gold(I)] chloride, which exhibit dual targeting of cancer antioxidant pathways. These complexes outperform analogous quinone-only or Au(I)-NHC systems in inducing reactive oxygen species (ROS) and inhibiting thioredoxin reductase (TrxR) .

Ruthenium Complexes:

IMes·HCl-based ligands are used in Grubbs-Hoveyda-type catalysts for olefin metathesis. Their steric bulk prevents catalyst deactivation, enabling high yields in polymer synthesis and surface immobilization applications .

Comparison with Smaller NHC Precursors

- 2-Chloro-1,3-dimethylimidazolinium Chloride:

This compound lacks aromatic substituents, resulting in less steric protection. Its smaller size allows faster ligand exchange but reduces stability in harsh reaction conditions .

Stability and Handling

- IMes·HCl demonstrates superior thermal stability compared to tetrafluoroborate salts (e.g., 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate), which decompose at lower temperatures. Its chloride counterion enhances solubility in polar solvents, facilitating purification .

Biological Activity

Overview

1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride (CAS No. 141556-45-8) is a member of the imidazolium salt family, characterized by its unique structural features which include two mesityl groups and two methyl groups attached to the imidazole ring. This compound has garnered interest in various fields, including chemistry and biology, due to its potential applications as a ligand in metal-catalyzed reactions and its possible biological activities.

The molecular formula for this compound is , with a molecular weight of approximately 368.94 g/mol. The compound exhibits a stable structure that allows for various chemical interactions, making it suitable for diverse applications in scientific research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.94 g/mol |

| CAS Number | 141556-45-8 |

| IUPAC Name | 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through hydrogen bonding and coordination chemistry. The imidazolium cation can participate in various interactions with proteins and nucleic acids, potentially influencing biological processes.

Cytotoxicity Studies

In cytotoxicity assessments, imidazolium salts have been evaluated for their effects on various cancer cell lines. Preliminary data suggest that this compound may exhibit selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted therapies .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of various imidazolium salts against Staphylococcus aureus and Escherichia coli. The results showed that certain structural modifications influenced the potency of these compounds. While direct data on this compound were not available, the findings suggest that similar compounds could be explored for their antibacterial potential .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study focused on the cytotoxic effects of imidazolium salts on human cancer cell lines. The results indicated that specific structural features correlate with increased cytotoxicity. Although direct experiments with this compound are needed to confirm these effects, the underlying mechanisms involving apoptosis induction and cell cycle arrest were highlighted as potential pathways for therapeutic development .

Research Findings Summary

The following table summarizes key findings related to the biological activity of imidazolium salts:

Q & A

Q. What are the standard synthetic routes for 1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride, and how is its purity validated?

The compound is typically synthesized via alkylation or protonation of preformed imidazole derivatives under inert conditions. A common approach involves reacting 1,3-dimesitylimidazole with methylating agents (e.g., methyl chloride) in anhydrous solvents like THF or dichloromethane. Deprotonation using strong bases (e.g., KH or NaH) generates the reactive carbene intermediate, which is stabilized as the chloride salt. Purity is validated using high-resolution NMR (¹H/¹³C) to confirm substituent integration and absence of byproducts, complemented by elemental analysis (C, H, N) and mass spectrometry. High-performance liquid chromatography (HPLC) may also be employed for quantitative purity assessment .

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, revealing bond angles (e.g., N–C–N ~113–114°) and steric effects from mesityl groups . Solid-state NMR can corroborate crystallographic data by analyzing chemical shifts and dipolar couplings. Solution-phase characterization includes ¹H NMR to verify aromatic proton environments and ¹³C NMR to identify carbenic carbon resonances (typically δ ~210–220 ppm). Infrared (IR) spectroscopy detects N–H stretching vibrations in precursor imidazolium salts, while UV-Vis may monitor electronic transitions in derived metal complexes .

Q. What are the key considerations for handling and storing this compound to ensure stability in research settings?

The compound is hygroscopic and sensitive to oxygen and moisture. Storage under inert gas (Ar/N₂) in sealed, desiccated containers at −20°C is recommended. Handling should occur in gloveboxes or Schlenk lines. Decomposition pathways include hydrolysis of the imidazolium ring or oxidation of the carbene ligand in derived metal complexes. Stability tests via periodic NMR or TGA (thermogravimetric analysis) are advised for long-term studies .

Advanced Research Questions

Q. How does this compound function as a precursor for N-heterocyclic carbenes (NHCs) in transition metal catalysis, and what methodological approaches are used to assess its catalytic efficiency?

Deprotonation of the imidazolium salt generates a strongly σ-donating NHC ligand, which coordinates to transition metals (e.g., Ru, Au, Ir) to form catalytically active complexes. For example, Ru–NHC complexes derived from this compound are used in ring-opening metathesis polymerization (ROMP) . Catalytic efficiency is assessed via turnover numbers (TON) and frequencies (TOF) measured by GC/MS or in situ IR. Kinetic studies (e.g., variable-temperature NMR) probe ligand-metal binding dynamics, while X-ray absorption spectroscopy (XAS) examines electronic structure modifications .

Q. What role does this compound play in the design of gold(I) complexes for anticancer research, and how are its biological activities evaluated?

The compound serves as a precursor for Au(I)–NHC complexes, which inhibit thioredoxin reductase (TrxR) and induce mitochondrial ROS accumulation in cancer cells. Biological evaluation includes:

- In vitro assays : Cell viability (MTT assay), ROS detection (DCFH-DA probes), and apoptosis markers (annexin V/PI staining).

- Electrochemical profiling : Cyclic voltammetry to study redox cycling of quinone-functionalized derivatives.

- In vivo models : Zebrafish xenografts to assess tumor reduction and toxicity .

Q. How can researchers address contradictions in reported electrochemical properties of derivatives during redox cycling studies?

Discrepancies in redox behavior (e.g., reversible vs. irreversible quinone reduction) may arise from solvent effects, counterion interactions, or ligand substituents. Methodological solutions include:

- Controlled experimental conditions : Standardizing electrolyte composition (e.g., TBAPF₆ in anhydrous acetonitrile) and scan rates.

- Computational validation : DFT calculations to predict redox potentials and compare with experimental data.

- Spectroelectrochemical correlation : UV-Vis-NIR monitoring of intermediate species during electrolysis .

Data Contradiction Analysis Example

Issue : Conflicting reports on the N–C–N bond angle in crystallographic studies.

Resolution : Variations may stem from crystal packing effects or differences in counterions. For instance, chloride vs. tetrafluoroborate salts exhibit subtle geometric distortions. Researchers should compare multiple datasets (e.g., Cambridge Structural Database entries) and perform Hirshfeld surface analysis to isolate lattice influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.